N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Description
N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide is a benzamide derivative featuring a bromofluorophenyl group and a 3,5-dimethyl-1,2-oxazole substituent. Its structural complexity combines halogenated aromatic systems with heterocyclic motifs, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity . The compound’s design leverages the electronic effects of bromine and fluorine to enhance binding affinity and metabolic stability, while the oxazole ring contributes to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-18-7-6-14(20)9-17(18)21/h3-9H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYPWJUOKFTUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323160 | |
| Record name | N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
749876-63-9 | |
| Record name | N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the oxazole ring: The oxazole moiety can be synthesized through a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-4-hydroxybenzaldehyde and an amine.
Substitution reactions: The bromine and fluorine atoms are introduced onto the phenyl ring through electrophilic aromatic substitution reactions using bromine and fluorine sources.
Coupling reactions: The oxazole moiety is then coupled with the substituted phenyl ring through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the coupled product and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Research Findings and Limitations
- Key Studies :
- Contradictions : highlights that some oxadiazole derivatives exhibit superior thermal stability, conflicting with assumptions about the target compound’s robustness .
- Data Gaps: Limited in vivo pharmacokinetic data compared to well-studied triazole derivatives .
Biological Activity
N-(4-bromo-2-fluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide is a compound of interest due to its potential biological activity, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1). This compound belongs to a class of benzamide derivatives that have been investigated for their anticancer properties. Understanding its biological activity involves exploring its effects on various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Recent studies have shown that this compound exhibits significant inhibitory effects on FGFR1, which is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC). The compound has been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G2 phase.
Key Findings:
- Inhibition of FGFR1 : The compound binds to FGFR1, inhibiting its phosphorylation and downstream signaling pathways such as PLCγ1 and ERK. This inhibition is crucial as it disrupts the proliferative signals that cancer cells rely on for growth and survival .
- Cell Cycle Arrest : The compound effectively causes G2 phase arrest in NSCLC cell lines, preventing further progression of the cell cycle and leading to cell death .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound against NSCLC cell lines:
| Cell Line | IC50 Value (µM) | Effect on Cell Cycle | Induction of Apoptosis |
|---|---|---|---|
| NCI-H520 | 1.36 ± 0.27 | G2 Phase Arrest | Yes |
| NCI-H1581 | 1.25 ± 0.23 | G2 Phase Arrest | Yes |
| NCI-H226 | 2.31 ± 0.41 | G2 Phase Arrest | Yes |
| NCI-H460 | 2.14 ± 0.36 | G2 Phase Arrest | Yes |
| NCI-H1703 | 1.85 ± 0.32 | G2 Phase Arrest | Yes |
These findings suggest that the compound has a potent inhibitory effect on cell proliferation in FGFR1-amplified NSCLC cells .
Molecular Docking Studies
Molecular docking studies indicate that this compound forms multiple hydrogen bonds with FGFR1, enhancing its binding affinity and specificity for the target receptor. This interaction is crucial for its biological activity and therapeutic potential.
Clinical Relevance
The relevance of this compound in clinical settings is underscored by its potential use in targeted therapies for cancers characterized by FGFR1 amplification. Given the rising incidence of NSCLC and the limitations of existing treatments, compounds like this compound represent promising avenues for research and development.
Example Case Study:
In a preclinical study involving multiple NSCLC cell lines with FGFR1 amplification, treatment with this compound resulted in significant tumor regression in xenograft models. The study highlighted not only the efficacy but also the favorable safety profile observed during trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
